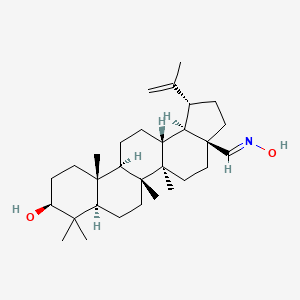

3beta-Hydroxy-lup-20(29)-en-28-al oxime

Overview

Description

“3beta-Hydroxy-lup-20(29)-en-28-al oxime” seems to be a derivative of the compound "3beta-Hydroxy-lup-20(29)-ene" . The parent compound is a type of lupane triterpenoid , which is a class of chemical compounds consisting of three terpene units with the molecular formula C30H48 .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be similar to its parent compound “3beta-Hydroxy-lup-20(29)-ene”, which has the molecular formula C30H50O .

Scientific Research Applications

Cytotoxic and Anticancer Properties

- Lupane-type triterpenoids, including compounds related to 3beta-Hydroxy-lup-20(29)-en-28-al oxime, have been shown to possess cytotoxic properties against various cancer cell lines. Specifically, new oleanane-type triterpenoids isolated from the stem bark of Liquidamber styraciflua demonstrated strong cytotoxicity against a panel of 39 human cancer cell lines (Sakai et al., 2004). Similarly, hydrolysis of certain analogues of these compounds resulted in higher cytotoxicity against tumor cell lines, suggesting their potential in cancer treatment (Šarek et al., 2005).

Antiviral Activity

- Derivatives of this compound have been studied for their antiviral properties, particularly against HIV. Betulinic acid derivatives, structurally related to this compound, showed promising anti-HIV activity. Notably, some derivatives exhibited potent anti-HIV activity with slightly better results than existing clinical trial candidates, highlighting their potential as leads for developing HIV-1 inhibitors (Qian et al., 2009).

Antimicrobial and Antifungal Effects

- Triterpenoids, including those similar to this compound, have also been noted for their antimicrobial activity. A study on the air-dried stems and ripe fruit of Drypetes inaequalis revealed that certain triterpene derivatives exhibited modest antimicrobial activity against a range of bacteria (Awanchiri et al., 2009).

Anti-angiogenic Effects

- Compounds related to this compound have been evaluated for their anti-angiogenic effects, crucial in cancer treatment as angiogenesis aids tumor growth. Betulinic acid, for instance, demonstrated significant anti-angiogenic activity, suggesting that structurally similar compounds might also possess such properties (Dehelean et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 3beta-Hydroxy-lup-20(29)-en-28-al oxime are macrophages . Macrophages are immune cells that play a critical role in the body’s defense against foreign agents . They produce pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β), which trigger the cascades responsible for the inflammatory response .

Mode of Action

This compound interacts with its targets by reducing the production of nitric oxide (NO), significantly suppressing lipopolysaccharide (LPS)-induced expression of TNF-α and IL-1β at the mRNA and protein levels in macrophages . It also reduces the secretion of High Mobility Group Box 1 (HMGB1), a protein released by activated monocytes or macrophages .

Biochemical Pathways

The compound affects the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines . It efficiently decreases nuclear factor-kappaB (NF-κB) activation by inhibiting the degradation and phosphorylation of IκBα . This inhibition leads to a decrease in the production of pro-inflammatory mediators and cytokines, thereby reducing inflammation .

Result of Action

The result of the compound’s action is a reduction in inflammation . By inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory mediators and cytokines, it exerts anti-inflammatory properties . This makes it a potential candidate for therapy for diseases such as fulminant hepatitis and rheumatology .

properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-[(E)-hydroxyiminomethyl]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/b31-18+/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYZHONUJBNDJH-UXEVJXGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(3Ar,4S,6R,7S,7aS)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-3H-benzo[f][2]benzofuran-1-one](/img/structure/B3025658.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[Methoxy(polyethylene glycol)-2000] (aMMoniuM salt](/img/structure/B3025659.png)

![2-Chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][1,4]oxazepine](/img/structure/B3025676.png)

![betaS-amino-5-[4-[(5-chloro-3-fluoro-2-pyridinyl)oxy]phenyl]-2H-tetrazole-2-butanoic acid](/img/structure/B3025677.png)